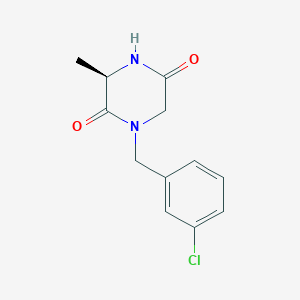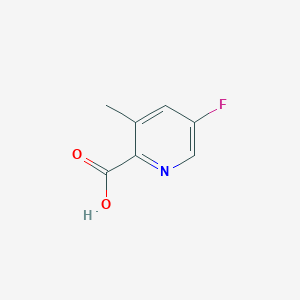
5-氟-3-甲基吡啶甲酸
描述
5-Fluoro-3-methylpicolinic acid is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-3-methylpicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-3-methylpicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药:药物开发和治疗剂
5-氟-3-甲基吡啶甲酸: 由于其结构特性,可能在开发新的治疗剂方面发挥作用。 含氟化合物经常在药物化学中被用来增强药物的生物活性以及代谢稳定性 。氟的引入可以提高药物的吸收和穿透生物膜的能力,从而可能导致更有效的治疗方法的开发。
农业:杀虫剂配方
在农业中,5-氟-3-甲基吡啶甲酸可以被用于合成更具选择性和环境友好型的杀虫剂 。氟原子的独特特性有助于创造对害虫更有效,但对非目标生物毒性更低的化合物。
材料科学:先进的聚合物合成
该化合物的含氟部分在材料科学中具有价值,可以用于合成具有特定性能的先进聚合物,例如提高对溶剂、酸和碱的抵抗力 。这些聚合物可以用于广泛的应用,从涂层到电子设备。
环境科学:污染修复
5-氟-3-甲基吡啶甲酸: 可能参与环境科学研究,特别是在与污染修复相关的研究中。 它与重金属或有机污染物结合的潜力可以被探索,以开发更有效的方法来清理受污染的场地 。
分析化学:色谱和光谱
在分析化学中,5-氟-3-甲基吡啶甲酸的衍生物可以用作色谱技术和光谱中的标准品或试剂。 它们独特的化学性质可以帮助准确地识别和量化各种物质 。
药理学:代谢途径研究
像5-氟-3-甲基吡啶甲酸这样的含氟化合物的生物化学在药理学中引起关注。 研究人员可以研究其代谢途径,以了解这些化合物是如何在体内处理的,这对药物安全性以及有效性评估至关重要 。
作用机制
Target of Action
It’s known that similar compounds, such as picolinic acid, work by binding to zinc finger proteins (zfps) in a way that changes their structures and disrupts zinc binding, inhibiting function .
Mode of Action
It’s suggested that the molecule works by binding to its targets, such as zfps, and disrupts their function . This disruption could lead to changes in the cellular processes controlled by these targets.
Biochemical Pathways
It’s known that similar compounds can affect cell response via modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It’s known that similar compounds can have anti-viral effects in vitro and in vivo .
Action Environment
It’s known that similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
生化分析
Biochemical Properties
5-Fluoro-3-methylpicolinic acid plays a significant role in biochemical reactions, particularly in enzyme inhibition and interaction with various biomolecules. It has been observed to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby affecting the biosynthesis of prostaglandins and leukotrienes . Additionally, 5-Fluoro-3-methylpicolinic acid can bind to proteins involved in cellular signaling pathways, modulating their function and influencing downstream effects.
Cellular Effects
The effects of 5-Fluoro-3-methylpicolinic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . These interactions can lead to alterations in gene expression, impacting cellular metabolism and function. Furthermore, 5-Fluoro-3-methylpicolinic acid has been observed to affect cellular proliferation and apoptosis, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, 5-Fluoro-3-methylpicolinic acid exerts its effects through binding interactions with specific biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, 5-Fluoro-3-methylpicolinic acid can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-3-methylpicolinic acid have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that 5-Fluoro-3-methylpicolinic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 5-Fluoro-3-methylpicolinic acid vary with dosage in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-proliferative properties . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
5-Fluoro-3-methylpicolinic acid is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds . It interacts with enzymes such as cytochrome P450, influencing the metabolic flux and levels of various metabolites. These interactions can have downstream effects on cellular metabolism and overall physiological function.
Transport and Distribution
Within cells and tissues, 5-Fluoro-3-methylpicolinic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 5-Fluoro-3-methylpicolinic acid is critical for its activity and function. It has been observed to localize to specific cellular compartments, including the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications, which direct the compound to its site of action. Understanding the subcellular distribution of 5-Fluoro-3-methylpicolinic acid is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-fluoro-3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTJGMWIBKBTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[5-(3,5-Difluorophenyl)-4-isopropyl-2-pyrimidinyl]methanol](/img/structure/B1467629.png)

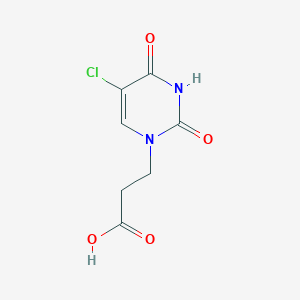
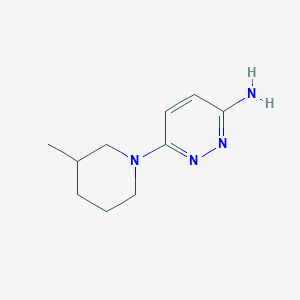
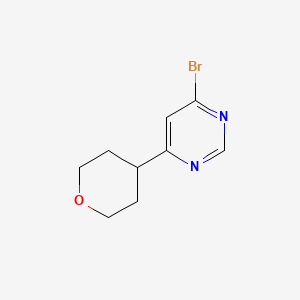
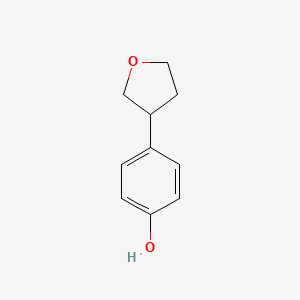

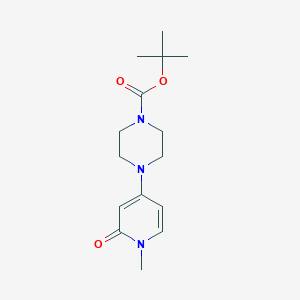
![1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467642.png)
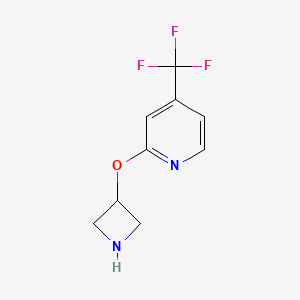

![[5-(3,5-Difluorophenyl)-6-methyl-2-pyridinyl]methanol](/img/structure/B1467649.png)

